![molecular formula C9H9NO2 B14735029 [(Isocyanatomethoxy)methyl]benzene CAS No. 6427-32-3](/img/structure/B14735029.png)
[(Isocyanatomethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyloxymethyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. N-benzyloxymethyl isocyanate is particularly notable for its applications in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyloxymethyl isocyanate can be synthesized through various methods. One common approach involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+HCl
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then decomposes to yield the isocyanate and hydrogen chloride .
Industrial Production Methods
Industrial production of isocyanates, including N-benzyloxymethyl isocyanate, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Chemical Reactions Analysis
Types of Reactions
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
N-benzyloxymethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in organic synthesis and as a reagent in the production of pharmaceuticals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes
Uniqueness
N-benzyloxymethyl isocyanate is unique due to its specific structure, which includes a benzyloxymethyl group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and polymer chemistry .
Properties
CAS No. |
6427-32-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
InChI Key |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


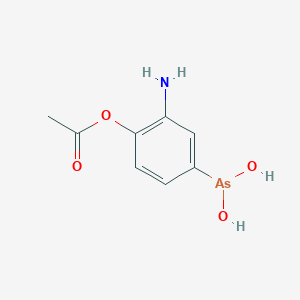
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
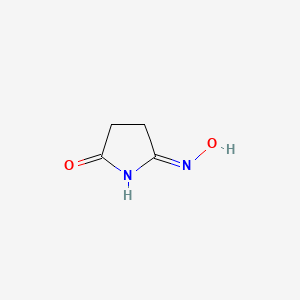

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
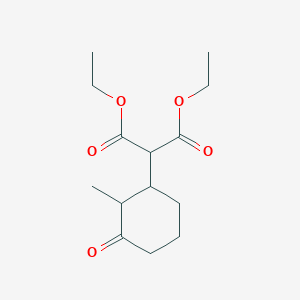
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
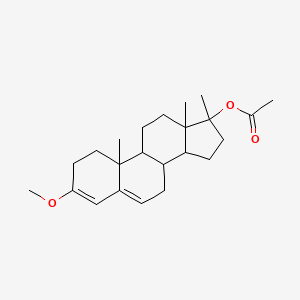
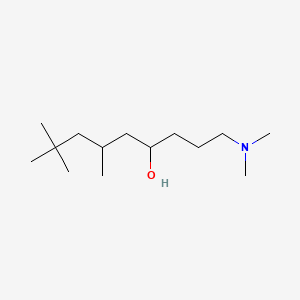



![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
